N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
“N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide” is a chemical compound. It appears to contain a fluorophenyl group, a quinazolinone group, and a hexanamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate 2-fluorophenyl and 4-oxoquinazolin-3(4H)-yl precursors, followed by the attachment of the hexanamide group. The exact methods would depend on the specific reactivity of these groups and the conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic 2-fluorophenyl and 4-oxoquinazolin-3(4H)-yl groups, as well as the aliphatic hexanamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electrophilic carbonyl group in the quinazolinone ring, and the polar amide group in the hexanamide chain.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the fluorine atom could affect its reactivity.Scientific Research Applications
Antibacterial Activity
Research on fluoroquinolones, a class of compounds related to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents, demonstrating significant antibacterial potency, especially against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Activity
Compounds structurally similar to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide have been evaluated for their anticancer potential. Riadi et al. (2021) described the synthesis and biological evaluation of a quinazolinone-based derivative, showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are crucial for cancer cell proliferation and survival (Riadi et al., 2021).
Antimicrobial and Antifungal Activity
Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and showed remarkable in vitro antimicrobial and antifungal potency against various pathogens. Desai et al. (2013) identified compounds with significant antimicrobial activity, highlighting the potential for developing new therapeutic agents (Desai et al., 2013).
Fluorescence Studies
Fluorophores based on quinazolinone derivatives have been explored for their fluorescence properties. Singh et al. (2007) synthesized novel fluorophores and studied their fluorescence in different solvents, indicating potential applications in biological labeling and molecular imaging (Singh & Singh, 2007).
Anti-inflammatory and Analgesic Properties
Research into quinazolinone derivatives also includes their potential anti-inflammatory and analgesic effects. Farag et al. (2012) synthesized new derivatives and carried out preliminary screenings, suggesting some compounds could serve as leads for developing new anti-inflammatory and analgesic drugs (Farag et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.
properties
IUPAC Name |
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVTWIXMZOVFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide |
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